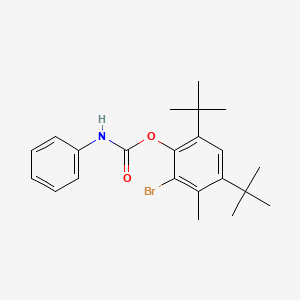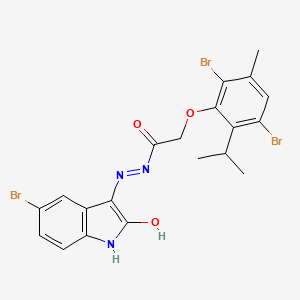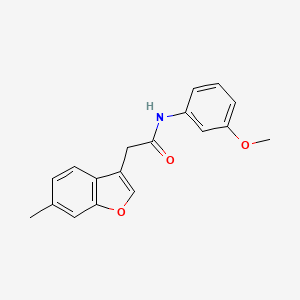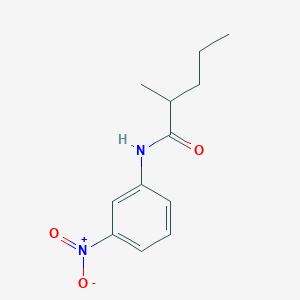
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide, also known as TFB-TMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the phenylpiperazine class of drugs and has been found to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that the compound acts on various molecular targets, including dopamine receptors, serotonin receptors, and histamine receptors. It has also been found to modulate the activity of various enzymes and ion channels. These actions may contribute to the observed biological activities of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory agent. Additionally, N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide has been found to modulate the levels of neurotransmitters such as dopamine and serotonin, suggesting its potential as a psychiatric drug. Moreover, N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide for lab experiments is its high purity and stability. This makes it easy to handle and store, and ensures reproducibility of results. Additionally, N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide has been found to exhibit low toxicity, making it a safer alternative to other compounds with similar biological activities. However, one limitation of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological activities of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide. Additionally, further studies are needed to determine the efficacy and safety of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide in animal models and clinical trials. Overall, N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide has the potential to become a valuable drug candidate for the treatment of various diseases, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2,6-difluoroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography using a suitable solvent system. The yield of the synthesis is generally high, and the purity of the compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, antipsychotic, and anticancer properties. In particular, N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide has shown promising results in the treatment of schizophrenia and other psychiatric disorders. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)19-14-10(17)5-4-6-11(14)18/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXTVAREOLOPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)



![2-chloro-4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5144053.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)
![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)
![ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![4-[(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5144115.png)

